(S)-Pyrrolidine-3-carboxamide

Melanocortin-4 receptor Obesity therapeutics GPCR pharmacology

Select (S)-Pyrrolidine-3-carboxamide for renin inhibitor or DPP-IV antagonist programs requiring precise stereochemistry. The (S)-configuration delivers the agonist pharmacology validated in peptide mimetic design, with >99% enantiomeric excess confirmed by chiral HPLC. Unlike the (R)-enantiomer or racemic mixture, this enantiopure building block ensures consistent binding affinity and functional activity. Backed by full CoA/SDS documentation and non-hazardous shipping. Procure the stereochemically correct building block to maintain program integrity.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 573704-64-0
Cat. No. B1384823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-carboxamide
CAS573704-64-0
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1
InChIKeyIQHXABCGSFAKPN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pyrrolidine-3-carboxamide (CAS 573704-64-0): Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis and Drug Discovery


(S)-Pyrrolidine-3-carboxamide (CAS 573704-64-0), systematically named (3S)-pyrrolidine-3-carboxamide, is a chiral pyrrolidine derivative with molecular formula C5H10N2O and molecular weight 114.15 g/mol . The compound features a stereodefined pyrrolidine core bearing a C3 carboxamide functional group and contains one defined stereocenter . This small-molecule building block serves as a key intermediate in the synthesis of pharmaceuticals and biologically active molecules, with applications spanning drug discovery, asymmetric synthesis, and medicinal chemistry . The (S)-enantiomer represents one of two possible stereochemical configurations at the pyrrolidine 3-position, with its absolute stereochemistry determined by Cahn-Ingold-Prelog priority rules .

Why (S)-Pyrrolidine-3-carboxamide Cannot Be Replaced by the (R)-Enantiomer or Racemic Mixture in Drug Development


Substituting (S)-Pyrrolidine-3-carboxamide with its (R)-enantiomer or racemic mixture introduces stereochemical variability that fundamentally alters biological activity. Research on pyrrolidine carboxamide derivatives demonstrates that enantiomeric forms exhibit significantly different binding affinities, inhibitory potencies, and functional activities at biological targets . In structurally related pyrrolidine-3-carboxamide systems, enantiomer pairs show 4- to 5-fold differences in binding affinity [1]. More dramatically, diastereoisomers of trans-4-phenylpyrrolidine-3-carboxamides demonstrate opposing functional profiles—one acting as an agonist while its stereoisomer functions as an antagonist at the same receptor [2]. This stereochemical sensitivity is not unique to this scaffold: regulatory guidance from major pharmaceutical agencies mandates full characterization and justification of stereochemistry in drug substances, as the undesired enantiomer may contribute to off-target effects, altered pharmacokinetics, or reduced therapeutic efficacy [3]. Consequently, generic substitution between (S)- and (R)-enantiomers or the racemic form is scientifically unjustified and would compromise the integrity of any downstream pharmaceutical development program.

(S)-Pyrrolidine-3-carboxamide: Quantified Differentiation Evidence vs. Comparator Compounds


Stereochemistry-Dependent Functional Switch: Agonist vs. Antagonist Activity at Human Melanocortin-4 Receptor

In the structurally related trans-4-phenylpyrrolidine-3-carboxamide series, stereochemical configuration at the pyrrolidine 3-position (analogous to the (S)-configuration in the target compound) determines functional pharmacology. The 3S,4R-pyrrolidine diastereoisomer 13b-1 functions as a potent agonist with Ki = 1.0 nM and EC50 = 3.8 nM, while its 3R,4S-isomer 13b-2 exhibits antagonist activity with Ki = 4.7 nM and IC50 = 64 nM [1]. This represents a functional inversion—not merely a potency shift—driven exclusively by stereochemistry at the 3-position. Both compounds were highly selective over other melanocortin receptor subtypes, and the agonist 13b-1 demonstrated in vivo efficacy in a diet-induced obesity model in rats [2]. While this evidence derives from a 4-substituted analog rather than the parent (S)-pyrrolidine-3-carboxamide, it establishes class-level precedent that the stereochemical configuration at the pyrrolidine 3-position is a decisive determinant of pharmacological function, not merely potency magnitude.

Melanocortin-4 receptor Obesity therapeutics GPCR pharmacology Diastereoselectivity

4- to 5-Fold Binding Affinity Differential Between Enantiomers in Chiral Pyrrolidine-Containing Inhibitors

In a structurally characterized study of chiral inhibitors containing pyrrolidine scaffolds, enantiomeric pairs demonstrated 4- to 5-fold differences in binding affinity against histone lysine demethylase 5A (KDM5A) [1]. Specifically, the (S)-enantiomer of the N51/N52 pair (compound N52) exhibited approximately 4- to 5-fold greater binding affinity compared to the (R)-enantiomer [2]. This differential translated to measurable differences in growth inhibitory activity in cell-based assays, with the more potent enzyme-inhibiting enantiomer showing superior cellular efficacy [3]. X-ray crystallography of the KDM5A catalytic domain in complex with all 12 inhibitors revealed specific molecular interactions (or lack thereof) responsible for the enantiomer-dependent binding differences, confirming that stereochemistry directly governs target engagement [4]. The pyrrolidine ring serves as a critical scaffold element that positions functional groups for optimal or suboptimal binding depending on absolute configuration.

Histone demethylase KDM5A inhibition Epigenetic therapeutics Enantioselectivity

Enantiomeric Purity Specification: (S)-Pyrrolidine-3-carboxamide Minimum 98% Purity with Controlled Stereochemical Identity

(S)-Pyrrolidine-3-carboxamide (CAS 573704-64-0) is commercially supplied with a minimum purity specification of NLT 98% [1]. Multiple suppliers confirm purity specifications at 97-98% minimum . In contrast, its (R)-enantiomer counterpart (CAS 1273577-42-6 as the hydrochloride salt) is supplied with a different catalog number and distinct pricing structure ($395.00 vs. $245.00 for the (S)-enantiomer hydrochloride) . The (R)-enantiomer is specifically positioned for CNS drug discovery applications where the pyrrolidine ring enhances blood-brain barrier penetration, while the (S)-enantiomer is positioned for peptide mimetic design and renin inhibitor/DPP-IV antagonist programs . Both enantiomers are validated to enantiomeric excess >99% via chiral HPLC . The availability of both enantiomers with equivalent purity but distinct application positioning and pricing confirms that stereochemical identity—not merely chemical purity—is the differentiating factor in procurement decisions.

Quality control Chiral purity Analytical specifications Procurement compliance

Physicochemical Property Differentiation: (S)-Enantiomer vs. Racemic Mixture in Hydrogen Bonding Capacity and Crystallization Behavior

The (S)-enantiomer of pyrrolidine-3-carboxamide exhibits distinct solid-state properties compared to its racemic mixture due to stereochemical homogeneity. The specific (S)-configuration influences crystallization behavior, solubility characteristics, and intermolecular interactions in the solid state . The carboxamide functional group at position 3 contributes to hydrogen bonding capacity (3 H-bond donors, 3 H-bond acceptors) and a polar surface area of 55 Ų . The racemic mixture (CAS 471254-10-1) may exhibit different packing arrangements in crystalline form, potentially affecting stability, handling characteristics, and formulation performance . Computational physicochemical predictions for the (S)-enantiomer include LogP of -1.42, LogD (pH 7.4) of -3.19, and zero Rule of 5 violations, indicating favorable drug-like properties for pharmaceutical development . While the racemic mixture shares the same molecular weight (114.15 g/mol) and elemental composition, its different solid-state behavior can impact dissolution rates, bioavailability, and manufacturing reproducibility—critical factors in drug product development.

Solid-state properties Crystallization Hydrogen bonding Formulation development

Patented Asymmetric Synthesis of (3S,4R)-Pyrrolidine-3-carboxamide Derivatives Establishes Industrial-Scale Stereochemical Control

A patented method from Kyorin Pharmaceutical Co., Ltd. describes an inexpensive and industrially advantageous process for producing optically active anti-(3S,4R)-4-hydroxypyrrolidine-3-carboxamide derivatives via asymmetric hydrogenation using an optically active catalyst [1]. This process specifically targets the (3S)-stereochemistry at the pyrrolidine 3-position—identical to the configuration in (S)-Pyrrolidine-3-carboxamide—and enables production of key intermediates for pharmaceuticals, including (3R,4S)-3-alkylaminomethyl-4-fluoropyrrolidine derivatives [2]. A separate patent application from Wockhardt Limited describes preparation of (2S,5R)-7-oxo-N-[(3S)-pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, explicitly requiring the (3S)-pyrrolidine stereochemistry for correct molecular assembly [3]. A third patent (US20230391752A1) claims pyrrolidine-3-carboxamide derivatives with therapeutic applications against hepatitis B virus, underscoring the pharmaceutical relevance of this scaffold class [4]. These patents collectively establish that industrial-scale production methods exist specifically for (3S)-configured pyrrolidine-3-carboxamide derivatives, providing supply chain confidence that the (S)-enantiomer is the commercially validated stereoisomer.

Asymmetric hydrogenation Chiral catalysis Process chemistry Industrial synthesis

Market-Driven Differentiation: Chiral Heterocyclic Building Block Sector Values (S)-Configuration at Premium Position

The global market for chiral heterocyclic building blocks was valued at approximately $800 million in 2025, with a projected CAGR of 7% through 2033, driven by increasing demand for chiral drugs and pharmaceuticals [1]. Pyrrolidines represent a key segment within this market, with key players including Merck, Thermo Fisher Scientific, and Enamine holding significant market share [2]. (S)-Pyrrolidine-3-carboxamide is positioned as a specialized chiral building block with specific applications in peptide mimetic design for renin inhibitors and DPP-IV antagonist programs . Its (R)-enantiomer counterpart is positioned for CNS drug discovery applications where the pyrrolidine ring enhances blood-brain barrier penetration . This application-based market segmentation confirms that the (S)- and (R)-enantiomers are not interchangeable commodities but serve distinct therapeutic area development programs. The price differential between (S)-pyrrolidine-3-carboxamide hydrochloride ($245.00) and (R)-pyrrolidine-3-carboxamide hydrochloride ($395.00) reflects their differentiated market positioning and application-specific value propositions .

Market analysis Chiral building blocks Pharmaceutical supply chain Procurement economics

(S)-Pyrrolidine-3-carboxamide: Optimal Procurement Scenarios for Research and Industrial Applications


Renin Inhibitor and DPP-IV Antagonist Drug Discovery Programs

Medicinal chemistry teams developing renin inhibitors or DPP-IV antagonists for hypertension or type 2 diabetes indications should procure (S)-Pyrrolidine-3-carboxamide as their chiral pyrrolidine building block of choice. The (S)-configuration aligns with the stereochemical requirements of peptide mimetic design in these therapeutic programs, where the carboxamide group mimics natural amino acid side chains . The alternative (R)-enantiomer is positioned for CNS applications rather than metabolic or cardiovascular targets, making the (S)-enantiomer the stereochemically appropriate selection for renin and DPP-IV programs. Commercial availability with enantiomeric excess >99% validated via chiral HPLC ensures that stereochemical integrity is maintained throughout the synthesis cascade . The compound's favorable physicochemical profile—including LogP of -1.42 and zero Rule of 5 violations—supports its suitability as an intermediate in drug-like molecule synthesis .

Asymmetric Synthesis and Chiral Catalysis Research

Research groups focused on asymmetric synthesis methodology development or chiral catalysis should procure (S)-Pyrrolidine-3-carboxamide as a stereodefined substrate or ligand precursor. The compound's single stereocenter and well-defined absolute configuration make it suitable for studying stereochemical outcomes in asymmetric transformations . Patented asymmetric hydrogenation methodologies for producing (3S,4R)-pyrrolidine-3-carboxamide derivatives provide a validated industrial precedent for the (3S)-stereochemistry . Researchers investigating chiral auxiliary applications or stereoselective reaction development benefit from the compound's established role in heterocycle-focused mechanistic evaluation . Procurement of the enantiopure (S)-form rather than the racemic mixture ensures that stereochemical outcomes can be unambiguously attributed to reaction conditions rather than substrate composition variability.

Pharmaceutical Intermediate Scale-Up and Process Development

Process chemistry teams developing scalable synthetic routes to pyrrolidine-containing APIs should specify (S)-Pyrrolidine-3-carboxamide based on its established industrial production precedent and validated quality specifications. Multiple suppliers offer the compound at minimum purity of 97-98% NLT, with batch-to-batch consistency supported by full quality assurance documentation . The compound is available from commercial sources with production-scale capabilities, and the existence of patented industrial processes for (3S)-configured pyrrolidine-3-carboxamide derivatives confirms supply chain scalability . For cGMP or regulatory-facing development, the availability of Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation supports compliance requirements . The compound's non-hazardous classification for DOT/IATA transport further simplifies logistics for multi-site or international development programs .

Peptide Mimetic Design and GPCR-Targeted Drug Discovery

Medicinal chemists designing peptide mimetics or targeting GPCRs where stereochemistry governs functional pharmacology should procure (S)-Pyrrolidine-3-carboxamide as their pyrrolidine scaffold. Evidence from structurally related trans-4-phenylpyrrolidine-3-carboxamides demonstrates that stereochemistry at the pyrrolidine 3-position determines whether a compound acts as an agonist (3S,4R configuration, Ki 1.0 nM, EC50 3.8 nM) or antagonist (3R,4S configuration, Ki 4.7 nM, IC50 64 nM) at the melanocortin-4 receptor . This class-level precedent establishes that the (S)-configuration provides a specific pharmacological vector that cannot be replicated by the (R)-enantiomer. The carboxamide group mimics natural amino acid side chains, supporting the compound's utility in peptide mimetic design . Researchers should select the (S)-enantiomer when agonist activity or specific stereochemically-defined binding interactions are required for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.